molecular formula C8H6N2O4 B11715098 7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B11715098
M. Wt: 194.14 g/mol
InChI Key: STKNISLQIWCPJD-UHFFFAOYSA-N
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Description

7-Nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is a useful research compound. Its molecular formula is C8H6N2O4 and its molecular weight is 194.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

7-nitro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C8H6N2O4/c11-8-9-7-3-6(10(12)13)2-1-5(7)4-14-8/h1-3H,4H2,(H,9,11)

InChI Key

STKNISLQIWCPJD-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)O1

Origin of Product

United States

The Benzoxazinone Scaffold in Organic Synthesis

Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to an oxazine (B8389632) ring. The development of efficient synthetic methods to access these fused N,O-heterocyclic skeletons has been a significant area of research for many years. mdpi.comresearchgate.netdntb.gov.ua This interest is driven by their presence in natural products and their wide-ranging applications in medicinal chemistry, agrochemicals, and materials science. mdpi.comresearchgate.net

There are several structural isomers of benzoxazinones, with 1,3-benzoxazin-4-ones being particularly prominent. mdpi.com The synthesis of these structures often begins with readily available starting materials like anthranilic acids. mdpi.comnih.gov A variety of synthetic strategies have been developed, including:

Acid-catalyzed cyclization of ortho-esters. nih.gov

Copper-catalyzed tandem intramolecular C-N coupling/rearrangement processes. organic-chemistry.org

Palladium-catalyzed carbonylation reactions using various carbon monoxide sources. dntb.gov.uaorganic-chemistry.org

The versatility of the benzoxazinone (B8607429) core makes it a privileged scaffold in drug discovery and organic synthesis. mdpi.comresearchgate.net

Nitro Substituted Heterocycles: a Synthetic Overview

Nitro-substituted heterocycles are crucial building blocks in modern organic synthesis. uni-rostock.defrontiersin.org The nitro group is a powerful electron-withdrawing group, which imparts unique reactivity to the heterocyclic system. uni-rostock.de This feature can be exploited in various chemical transformations. uni-rostock.defrontiersin.org

Key aspects of nitro-substituted heterocycles in synthesis include:

Diverse Reactivity : The nitro group can be used in carbon-carbon and carbon-heteroatom bond-forming reactions and can be transformed into a wide array of other functional groups. frontiersin.org

Activation for Nucleophilic Substitution : The strong electron-withdrawing nature of the nitro group activates the heterocyclic ring towards nucleophilic aromatic substitution (SNAr) reactions, where the nitro group itself can sometimes act as a leaving group. uni-rostock.de

Precursor to Amino Groups : One of the most common and synthetically valuable transformations of the nitro group is its reduction to an amino group. This provides access to pharmacologically relevant amines and enables further synthetic modifications. uni-rostock.de

Role in Multicomponent Reactions : Nitroalkenes and other nitro compounds are effective components in multicomponent reactions, allowing for the rapid construction of complex heterocyclic structures. frontiersin.orgrsc.org

The flexibility and accessible reactivity of the nitro group have solidified its importance in the synthesis of pharmaceutically relevant molecules and other complex organic targets. frontiersin.org The presence of this functional group in the 7-Nitro-1H-benzo[d] uni-rostock.debohrium.comoxazin-2(4H)-one structure is therefore of significant chemical interest.

Chemical Transformations and Reactivity Studies of 7 Nitro 1h Benzo D 1 2 Oxazin 2 4h One Derivatives

Transformations of the Oxazinone Ring

Cyclization Reactions to Form Fused Systems:No research detailing the use of 7-Nitro-1H-benzo[d]nih.govresearchgate.netoxazin-2(4H)-one as a precursor for cyclization reactions to form fused heterocyclic systems could be located.

To provide a scientifically accurate and authoritative article, specific experimental data from peer-reviewed research on the target compound is necessary. Without such data, generating the requested content is not possible.

Nucleophilic and Electrophilic Reactivity of the Benzene (B151609) Ring

The benzene ring of 7-Nitro-1H-benzo[d] libretexts.orgbeilstein-journals.orgoxazin-2(4H)-one possesses distinct regions of varying electron density, making it amenable to both nucleophilic and electrophilic attack under appropriate conditions. The substitution pattern is heavily influenced by the directing effects of the existing functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This activation occurs because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, but only when it is positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.org

In the parent 7-Nitro-1H-benzo[d] libretexts.orgbeilstein-journals.orgoxazin-2(4H)-one, there are no suitable leaving groups (like halides) on the benzene ring. However, if a leaving group were present at the C-6 or C-8 positions (ortho and para to the C-7 nitro group, respectively), the molecule would be highly susceptible to displacement by nucleophiles. The C-5 position (meta to the nitro group) would be unreactive. libretexts.org

Table 1: Predicted Reactivity of Halogenated 7-Nitro-1H-benzo[d] libretexts.orgbeilstein-journals.orgoxazin-2(4H)-one Derivatives towards Nucleophilic Aromatic Substitution

Position of Leaving Group (e.g., Cl, F) Activating Group Predicted Reactivity with Nucleophiles (e.g., RO⁻, R₂NH)
C-6 7-Nitro (ortho) High
C-8 7-Nitro (para) High

This table presents predicted reactivity based on established principles of SNAr reactions, as direct experimental data on these specific derivatives is limited.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the 7-Nitro-1H-benzo[d] libretexts.orgbeilstein-journals.orgoxazin-2(4H)-one ring is challenging due to the presence of two deactivating functionalities: the nitro group and the carbonyl group of the oxazinone ring. masterorganicchemistry.comlibretexts.org

Directing Effect of the Nitro Group : The nitro group is a powerful deactivating group and a strong meta-director. It will direct incoming electrophiles to the C-5 and C-8a positions (positions meta to itself).

Directing Effect of the Fused Ring : The heterocyclic portion can be viewed as having two influences. The ring oxygen at position 1 is activating and ortho, para-directing (directing to C-5 and C-7). The N-C=O moiety (amide character) is deactivating and meta-directing (directing to C-6 and C-8).

This table provides a qualitative prediction of regioselectivity based on the analysis of substituent electronic effects.

Cascade Reactions and Rearrangements

While the synthesis of the benzoxazinone (B8607429) core can involve cascade reactions, such as the condensation of a substituted anthranilic acid with phosgene or its equivalents, the subsequent reactivity of the formed 7-nitro derivative in cascade sequences is not extensively documented. nih.govnih.govnih.gov However, the functional groups present offer potential for designed multi-step transformations.

A plausible cascade sequence could be initiated by the chemical modification of the nitro group. For instance, reduction of the nitro group to an amine (forming 7-Amino-1H-benzo[d] libretexts.orgbeilstein-journals.orgoxazin-2(4H)-one) would yield a versatile intermediate. This new amino group could participate in subsequent intramolecular or intermolecular reactions.

Hypothetical Cascade Reaction:

Initial Step : Reduction of the 7-nitro group to a 7-amino group using standard reducing agents (e.g., SnCl₂, Fe/HCl).

Cascade Sequence : The resulting 7-amino derivative could be acylated with a bifunctional reagent, followed by an intramolecular cyclization to build an additional heterocyclic ring fused to the benzoxazinone scaffold. This type of sequence transforms a simple starting material into a more complex polycyclic system in a controlled manner.

Rearrangements involving the 7-Nitro-1H-benzo[d] libretexts.orgbeilstein-journals.orgoxazin-2(4H)-one scaffold are not commonly reported. The aromatic nature of the benzene ring and the relative stability of the oxazinone ring system preclude many common rearrangement pathways. Photochemical conditions could potentially induce rearrangements, such as the migration of the nitro group or ring-opening/ring-closing sequences, but such transformations are speculative without specific experimental evidence. The development of novel cascade reactions and the exploration of potential rearrangements remain an open area for synthetic research.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H or ¹³C NMR data for 7-Nitro-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one was found. For comparative purposes, the data for a related dione is presented.

Proton Nuclear Magnetic Resonance (¹H NMR)

For the related compound, 7-Nitro-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione , the following ¹H NMR spectral data has been reported in DMSO-d₆:

δ 12.09 (s, 1H) : Attributed to the amine proton (N-H).

δ 8.14 (t, J = 10.5 Hz, 1H)

δ 7.96 (dd, J = 8.6, 2.0 Hz, 1H)

δ 7.86 (d, J = 2.0 Hz, 1H) nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum for 7-Nitro-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione in DMSO-d₆ shows the following chemical shifts:

δ 159.71, 152.88, 147.56, 143.02, 131.85, 118.24, 116.40, 111.15 nih.gov

Infrared (IR) Spectroscopy

Specific IR spectral data for 7-Nitro-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one could not be located. For a series of related 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones , characteristic IR absorption bands have been reported. For example, in the derivative 7-Nitro-2-(p-tolyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, key peaks were observed at:

1750 cm⁻¹ : Corresponding to the C=O stretching vibration of the oxazinone ring.

1629 cm⁻¹ : Attributed to C=N stretching. nih.gov

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

While no ESI-MS data was found for the target compound, the related 7-Nitro-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione was analyzed.

The calculated exact mass for [M+H]⁺ is 209.02.

The found mass was 209.10 nih.gov.

For various 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones , ESI-MS data is available, showing the [M-H]⁻ ion. For instance, 7-Nitro-2-(p-tolyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one showed a peak at m/z 281.04 nih.gov.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data was found for 7-Nitro-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N), which is crucial for verifying the empirical formula of a newly synthesized molecule. By comparing the experimentally determined elemental composition with the theoretically calculated values, chemists can confirm the identity and assess the purity of the compound.

For 7-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, the molecular formula is C₈H₆N₂O₄. Based on this formula, the theoretical elemental composition has been calculated. While elemental analysis is a standard characterization procedure for novel compounds, specific experimental data for 7-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one is not available in the reviewed scientific literature. The theoretical values are presented below. The isomer, 6-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one, shares the same molecular formula and consequently the same calculated elemental composition labshake.com.

The expected percentages for carbon, hydrogen, and nitrogen are pivotal for researchers to confirm the successful synthesis of the target molecule by ensuring the experimental results align closely with these theoretical values.

Table 1: Elemental Analysis Data for 7-Nitro-1H-benzo[d] nih.govnih.govoxazin-2(4H)-one

ElementSymbolTheoretical Percentage (%)
CarbonC49.50
HydrogenH3.11
NitrogenN14.43
OxygenO32.96

Theoretical and Computational Investigations of 7 Nitro 1h Benzo D 1 2 Oxazin 2 4h One and Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to benzoxazinone (B8607429) derivatives to understand their fundamental properties. researchgate.net

Electronic Structure Analysis

DFT calculations are instrumental in elucidating the electronic properties of benzoxazinone analogues. These studies focus on the analysis of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and distribution of these orbitals are critical in determining the molecule's electronic behavior. For instance, the HOMO region indicates the propensity to donate electrons, while the LUMO region shows the ability to accept electrons. The spatial distribution of these orbitals helps in identifying the reactive sites within the molecule.

Reactivity Predictions (e.g., energy gaps, global electrophilicity index)

The chemical reactivity of 7-nitro-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one analogues can be predicted using global reactivity descriptors derived from DFT calculations. A key parameter is the HOMO-LUMO energy gap (ΔE), which is a measure of the molecule's excitability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to promote an electron from the HOMO to the LUMO. Other descriptors, such as the global electrophilicity index, chemical potential, and chemical hardness, further quantify the molecule's reactivity profile, providing a theoretical basis for its interaction with other chemical species. researchgate.net

Computational ParameterSignificance in Reactivity Prediction
HOMO EnergyIndicates electron-donating ability; higher energy suggests greater reactivity as a nucleophile.
LUMO EnergyIndicates electron-accepting ability; lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Gap (ΔE)Correlates with chemical reactivity and stability; a smaller gap often indicates higher reactivity. researchgate.net
Global Electrophilicity Index (ω)Measures the propensity of a species to accept electrons.
Chemical Hardness (η)Measures resistance to change in electron distribution; related to the HOMO-LUMO gap.

Stability Assessments

Molecular stability is intrinsically linked to the electronic structure. The HOMO-LUMO energy gap serves as a simple but effective indicator of kinetic stability. A large ΔE suggests high stability, as it implies that the molecule is less likely to undergo electronic transitions and subsequent chemical reactions. researchgate.net Therefore, DFT calculations that determine this gap provide a valuable assessment of the inherent stability of different benzoxazinone analogues, guiding the design of more stable compounds.

Reaction Mechanism Elucidation

Computational studies are crucial for elucidating the mechanisms of chemical reactions. The synthesis of 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones, for example, is accomplished by reacting 4-nitroanthranilic acid with various benzoyl chlorides in the presence of pyridine. nih.gov DFT can be used to model the reaction pathway, calculating the energies of reactants, transition states, and products. This allows researchers to determine energy barriers for different steps, such as intramolecular cyclization, and to identify the most thermodynamically favorable route. nih.govrsc.org For instance, investigations into the formation of related benzoxazinediones suggest a mechanism involving the activation of a carboxylic acid group, followed by an intramolecular cyclization that is thermodynamically favored. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For benzoxazinone derivatives, MD simulations provide insights into the conformational stability of the compounds and their dynamic interactions with biological targets, such as proteins or enzymes. researchgate.net By simulating the compound-protein complex in a solvated environment, researchers can assess the stability of the binding pose predicted by molecular docking. nih.gov These simulations can reveal how the ligand (the benzoxazinone derivative) and the protein adapt to each other and confirm the stability of key interactions, such as hydrogen bonds, over a period of nanoseconds. researchgate.net

Molecular Docking Studies (focused on theoretical binding interactions without biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of 7-Nitro-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one, docking studies are performed to understand their theoretical binding interactions with the active sites of target proteins. researchgate.netnih.gov

These in silico analyses can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki), and identify the specific amino acid residues involved in the interaction. researchgate.net For example, docking studies on a series of 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones revealed that compounds 3a and 3h showed high efficiency with significant binding affinity. nih.govbohrium.com The analysis identified key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within the protein's binding pocket. This information is purely theoretical and provides a structural hypothesis for the observed affinities without detailing biological outcomes. researchgate.netbohrium.com

Compound AnaloguePredicted Inhibition Constant (Ki)Reference
7-Nitro-2-(p-tolyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one (3a)4.397 nmol researchgate.netnih.gov
2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d] nih.govresearchgate.netoxazin-4-one (3h)3.713 nmol researchgate.netnih.gov

Structure-Electronic Property Correlations

Systematic studies on a series of 7-nitro-2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones have provided valuable insights into how modifications of the aryl substituent at the 2-position influence the electronic landscape of the entire molecule. nih.gov While detailed computational data on electronic parameters such as HOMO-LUMO energies for a comprehensive series of analogues remains limited in publicly accessible literature, the synthesis and biological evaluation of these compounds imply a strong structure-activity relationship, which is fundamentally governed by their electronic properties. nih.gov

Computational docking studies, for instance, have been employed to understand the interaction of these molecules with biological targets. nih.gov The binding affinity and interaction energies in such studies are intrinsically linked to the electronic distribution, electrostatic potential, and frontier molecular orbitals of the ligands.

Key Observations from Synthetic and Docking Studies:

A study focused on the synthesis of various 7-nitro-2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-ones revealed that the nature of the substituent on the 2-aryl ring plays a significant role in their biological activity. nih.gov This suggests a direct correlation between the electronic modifications induced by these substituents and the observed activity. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring at the 2-position alters the electron density distribution across the benzoxazinone core, which in turn would affect its interaction with receptor sites.

Table of Synthesized 7-Nitro-2-aryl-4H-benzo[d] researchgate.netnih.govoxazin-4-one Analogues for Future Computational Analysis

Compound IDR Group (Substituent on 2-aryl ring)
3a 4-Methylphenyl
3d 4-Bromophenyl
3f 3-Chlorophenyl
3j (E)-3-Fluorostyryl

This table is based on compounds synthesized in the study by Bari et al. (2020). nih.gov

Further dedicated computational studies employing methods such as Density Functional Theory (DFT) would be invaluable. Such studies could generate data for a range of electronic descriptors, including but not limited to:

Highest Occupied Molecular Orbital (HOMO) energy: Indicates the electron-donating ability of a molecule.

Lowest Unoccupied Molecular Orbital (LUMO) energy: Relates to the electron-accepting ability of a molecule.

HOMO-LUMO gap: A crucial indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP) maps: Visualize the electron density distribution and reactive sites.

By systematically varying the substituents on the 2-aryl ring and calculating these parameters, a quantitative structure-electronic property relationship could be established. This would not only provide a deeper understanding of the fundamental chemistry of these compounds but also enable the rational design of new analogues with tailored electronic properties for specific applications.

Derivatization Strategies and Structure Reactivity Relationship Studies of the 7 Nitro 1h Benzo D 1 2 Oxazin 2 4h One Core

Introduction of Substituents at Various Positions (e.g., C-2, N-4, C-7)

For instance, the reaction of 4-nitroanthranilic acid with differently substituted benzoyl chlorides is a common method for synthesizing a series of 2-aryl-7-nitro-4H-benzo[d] nih.govnih.govoxazin-4-ones. nih.gov This strategy has been successfully employed to introduce groups such as p-tolyl, 4-bromophenyl, and 3-fluorophenyl at the C-2 position. nih.gov Similarly, reacting 4-nitroanthranilic acid with orthoesters can yield 2-alkyl or 2-aryl derivatives. mdpi.com

Modification at the N-4 position is less commonly documented for this specific core in the reviewed literature. Synthetic strategies for related benzoxazinones often involve reactions with various nucleophiles that can lead to ring-opening or transformation into other heterocyclic systems like quinazolinones, rather than direct and stable substitution at the N-4 position while retaining the oxazinone ring. researchgate.netidosi.org

Changes at the C-7 position are typically achieved by selecting a differently substituted anthranilic acid as the starting material. The 7-nitro derivative itself is synthesized from 4-nitroanthranilic acid. nih.govnih.gov Synthesizing analogues with alternative C-7 substituents would necessitate starting with the corresponding 4-substituted anthranilic acid, such as 4-chloroanthranilic acid to produce a 7-chloro derivative. gsconlinepress.com

Table 1: Examples of C-2 Substituted 7-Nitro-4H-benzo[d] nih.govnih.govoxazin-4-one Derivatives
Compound NameSubstituent at C-2Synthetic PrecursorReference
7-Nitro-2-(p-tolyl)-4H-benzo[d] nih.govnih.govoxazin-4-onep-Tolyl4-Methylbenzoyl chloride nih.gov
2-(4-Bromophenyl)-7-nitro-4H-benzo[d] nih.govnih.govoxazin-4-one4-Bromophenyl4-Bromobenzoyl chloride nih.gov
2-(3-Fluorophenyl)-7-nitro-4H-benzo[d] nih.govnih.govoxazin-4-one3-Fluorophenyl3-Fluorobenzoyl chloride nih.gov
2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d] nih.govnih.govoxazin-4-oneNaphthalen-1-yl2-Naphthoyl chloride nih.gov
7-Nitro-2-phenyl-4H-benzo[d] nih.govnih.govoxazin-4-onePhenylBenzoic ortho ester mdpi.com

Impact of Electronic Properties of Substituents on Chemical Reactivity and Synthetic Outcomes

The electronic properties of substituents on the benzoxazinone (B8607429) ring system, particularly the electron-withdrawing nitro group at C-7, have a significant impact on chemical reactivity and the outcome of synthetic transformations. nih.govresearchgate.net

One of the most notable effects is observed during the synthesis from anthranilic acids and orthoesters. The presence of a strong electron-withdrawing group, such as the nitro group at C-7, favors the formation and stabilization of a dihydro intermediate, specifically a (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-one. mdpi.comresearchgate.net The final elimination step to form the fully aromatic benzoxazinone is more difficult under these conditions. nih.govmdpi.com In contrast, electron-donating groups on the aromatic ring facilitate this final elimination, leading directly to the 4H-benzo[d] nih.govnih.govoxazin-4-one product. nih.govresearchgate.net For example, the synthesis of (±)-2-Ethoxy-2-methyl-7-nitro-1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-one highlights how the 7-nitro group stabilizes this dihydro intermediate. mdpi.com

Furthermore, the electronic nature of substituents on an aryl ring at the C-2 position can influence the molecule's subsequent reactivity. Studies on related systems, such as nitrobenzyl carbamates, have demonstrated that electron-donating substituents on the benzyl ring accelerate reaction rates by stabilizing developing positive charges in transition states. rsc.org This principle suggests that electron-donating groups on a C-2 aryl substituent of the benzoxazinone core could enhance its reactivity in reactions involving the formation of a positive charge at the benzylic-like C-2 position. Conversely, electron-withdrawing groups would be expected to decrease such reactivity. The biological activity of C-2 aryl substituted derivatives, such as their antioxidant potential, also shows a correlation with the nature of the substituent. nih.govnih.gov

Table 2: Influence of Substituent Electronic Properties on Synthetic Outcomes
Substituent Type on Benzene (B151609) RingEffect on SynthesisExample OutcomeReference
Electron-Withdrawing (e.g., 7-NO₂)Stabilizes dihydro intermediate, hinders final eliminationFavors formation of 1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-ones nih.govmdpi.comresearchgate.net
Electron-Donating (e.g., 7-OCH₃)Facilitates final elimination of alcoholFavors direct formation of 4H-benzo[d] nih.govnih.govoxazin-4-ones nih.govmdpi.com

Stereochemical Considerations in Derivatization

Stereochemistry becomes a key consideration when derivatization at the C-2 position creates a chiral center. This occurs during the synthesis of 1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-one intermediates, where the C-2 carbon is tetrahedral and bonded to four different groups. mdpi.com

As discussed previously, the presence of the electron-withdrawing 7-nitro group promotes the formation of these stable dihydro intermediates when using orthoesters as reagents. mdpi.comresearchgate.net The synthesis of (±)-2-Ethoxy-2-methyl-7-nitro-1,2-dihydro-4H-benzo[d] nih.govnih.govoxazin-4-one serves as a clear example. mdpi.com The designation (±) indicates that the product is a racemic mixture, containing equal amounts of both enantiomers. This outcome is typical for such reactions when chiral catalysts or auxiliaries are not employed, as the nucleophilic attack on the intermediate iminium species can occur from either face with equal probability.

The formation of these stable, racemic dihydro compounds is a significant stereochemical outcome in the derivatization of the 7-nitro-benzoxazinone core. While the reviewed literature highlights the formation of these racemic intermediates, there is less focus on stereoselective strategies designed to favor the formation of a single enantiomer for this specific 7-nitro scaffold. Any further reactions using these racemic dihydro compounds as starting materials would result in racemic products unless a chiral resolution step is performed. Therefore, controlling the stereochemistry at the C-2 position remains a critical aspect for consideration in the design of advanced derivatives.

Applications in Organic Synthesis and Material Science

Utilization as Key Intermediates for Complex Molecular Architectures

The 7-nitrobenzoxazinone framework is a foundational component for the synthesis of more complex molecules. Researchers have utilized the reactivity of this scaffold to introduce a variety of substituents, thereby creating libraries of compounds with diverse functionalities. A notable example is the synthesis of a series of 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones starting from 4-nitroanthranilic acid. This process involves the reaction of the substituted anthranilic acid with a range of benzoyl chlorides in the presence of an organic base like pyridine. This modular approach allows for the incorporation of different aryl groups at the 2-position, leading to a wide array of molecular architectures.

The synthesis of these derivatives highlights the role of the 7-nitrobenzoxazinone core as a versatile intermediate. The reaction conditions are generally convenient, and the yields are often good, making this a practical method for generating molecular diversity. The resulting complex molecules have been investigated for various biological activities.

Compound NameStarting MaterialsYield (%)
7-Nitro-2-(p-tolyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one4-Nitroanthranilic acid and 4-methylbenzoyl chloride74
2-(4-Bromophenyl)-7-nitro-4H-benzo[d] nih.govresearchgate.netoxazin-4-one4-Nitroanthranilic acid and 4-bromobenzoyl chloride86
2-(Naphthalen-1-yl)-7-nitro-4H-benzo[d] nih.govresearchgate.netoxazin-4-one4-Nitroanthranilic acid and 2-naphthoyl chloride73
(E)-2-(4-Fluorostyryl)-7-nitro-4H-benzo[d] nih.govresearchgate.netoxazin-4-one4-Nitroanthranilic acid and (E)-3-(4-fluorophenyl)acryloyl chloride-
2-(4-Hydroxyphenyl)-7-nitro-4H-benzo[d] nih.govresearchgate.netoxazin-4-one4-Nitroanthranilic acid and 4-hydroxybenzoyl chloride-

Development of Novel Heterocyclic Systems

The benzoxazinone (B8607429) ring is not only a scaffold for substitution but also a reactive precursor for the development of other novel heterocyclic systems through ring-transformation reactions. One of the most significant applications in this regard is the synthesis of quinazolinones. The reaction of a benzoxazinone with primary amines leads to the replacement of the ring oxygen atom with a nitrogen atom, thereby forming the quinazolinone core nih.govresearchgate.netnih.govresearchgate.net. This transformation is a widely used method for accessing the quinazolinone scaffold, which is a privileged structure in medicinal chemistry.

For instance, 2,3-disubstituted-4(3H)quinazolinones can be synthesized from a benzoxazinone intermediate, which is itself prepared from anthranilic acid nih.gov. The benzoxazinone is reacted with primary amines, such as aniline or benzylamine, to yield the corresponding quinazolinone derivatives nih.gov. This reactivity is a general feature of the benzoxazinone ring system and is applicable to 7-nitro substituted derivatives.

Furthermore, the related 1H-benzo[d] nih.govresearchgate.netoxazine-2,4-diones, such as 7-nitro-1H-benzo[d] nih.govresearchgate.netoxazine-2,4-dione, are known to release carbon dioxide, facilitating their use as precursors for a variety of heterocyclic molecules. This reactivity underscores the utility of the benzoxazinone moiety as a synthon for constructing diverse heterocyclic frameworks.

Role as Scaffolds in Material Development

While the direct application of 7-Nitro-1H-benzo[d] nih.govresearchgate.netoxazin-2(4H)-one in material science is not extensively documented, the broader class of benzoxazine derivatives is well-known for its role in the development of high-performance polymers known as polybenzoxazines nih.gov. These thermosetting polymers are typically formed through the ring-opening polymerization of benzoxazine monomers researchgate.net.

Polybenzoxazines exhibit a range of desirable properties, including excellent thermal stability, high mechanical strength, and good chemical resistance, which makes them suitable for demanding applications in the aerospace and electronics industries nih.govresearchgate.net. They are also being explored for use in coatings and adhesives nih.gov.

The 7-nitrobenzoxazinone scaffold could potentially serve as a precursor for novel benzoxazine monomers. The nitro group offers a site for further chemical modification. For example, it can be reduced to an amino group, which can then be used to introduce other functional groups or to create additional cross-linking sites within the polymer network. This could allow for the fine-tuning of the material's properties, such as its thermal stability or mechanical performance. The presence of a nitro group could also influence the electronic properties of the resulting materials, opening up possibilities for applications in functional materials.

Q & A

(Basic) What are the optimized synthetic routes for 7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one and its derivatives?

Answer:
The synthesis typically involves cyclocondensation of anthranilic acid derivatives with acylating agents. For example:

  • Key reagents : Anthranilic acid derivatives (e.g., nitro-substituted) reacted with acyl chlorides (e.g., benzoyl chloride) in pyridine, followed by NaHCO₃ treatment to isolate the oxazinone core .
  • Reaction optimization : Temperature (reflux at ~100°C) and pH control (neutral to slightly basic) are critical for high yields (70–80%) .
  • Derivatization : Post-synthetic modifications (e.g., alkylation, aryl substitution) require catalysts like glacial acetic acid and precise stoichiometric ratios .

(Basic) Which spectroscopic techniques are most reliable for characterizing 7-nitro-substituted benzoxazinones?

Answer:

  • 1H/13C NMR : Assign nitro group effects (e.g., deshielding of adjacent protons at δ 8.5–9.0 ppm) and confirm ring fusion patterns. Complex splitting in aromatic regions may require 2D NMR (e.g., COSY, HSQC) .
  • FTIR : Nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and lactone carbonyl stretches (~1705 cm⁻¹) are diagnostic .
  • HRMS : Use ESI+ mode with sodium adducts ([M+Na]+) for accurate mass validation (error < 2 ppm) .

(Advanced) How can computational modeling resolve contradictions in crystallographic and spectroscopic data for nitro-substituted benzoxazinones?

Answer:

  • Molecular dynamics simulations : Predict preferred conformations (e.g., nitro group orientation) and compare with X-ray data to identify steric clashes or hydrogen-bonding discrepancies .
  • DFT calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to validate experimental bond angles/lengths (e.g., C–NO₂ bond distortion < 0.02 Å) .
  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian NMR predict shifts for proposed structures, aiding assignments in crowded spectral regions .

(Advanced) What strategies mitigate side reactions during the alkylation of 7-nitro-benzoxazinone derivatives?

Answer:

  • Protecting groups : Temporarily mask reactive sites (e.g., nitro groups) with tert-butoxycarbonyl (Boc) before alkylation .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce nucleophilic substitution byproducts .
  • Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and selectivity .

(Advanced) How do structural modifications of 7-nitro-benzoxazinones influence their biological activity?

Answer:

  • Nitro position : Para-substitution (C7) enhances antibacterial activity (MIC: 4–8 µg/mL) compared to meta-substituted analogs (MIC: 16–32 µg/mL) .
  • Ring substituents : Bulky groups (e.g., 3,4,5-trimethoxybenzyl) improve binding to enzyme pockets (ΔG = −9.2 kcal/mol in docking studies) .
  • Lactone ring opening : Hydrolysis to carboxylic acid derivatives reduces anticonvulsant activity (ED₅₀ increases from 12 mg/kg to >50 mg/kg) .

(Advanced) How should researchers address discrepancies in biological assay results for benzoxazinone derivatives?

Answer:

  • Assay standardization : Use positive controls (e.g., ciprofloxacin for antibacterial tests) and replicate experiments (n ≥ 3) to minimize variability .
  • Solubility adjustments : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation in aqueous media, which skews IC₅₀ values .
  • Target validation : Cross-validate activity with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism .

(Advanced) What are the best practices for analyzing reaction mechanisms in benzoxazinone synthesis?

Answer:

  • Kinetic studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps (e.g., acylation vs. cyclization) .
  • Isotopic labeling : Use ¹⁵N-labeled anthranilic acid to trace nitro group incorporation pathways .
  • Intermediate trapping : Quench reactions at short intervals and isolate intermediates (e.g., acylated amines) for structural confirmation .

(Advanced) How can molecular docking guide the design of 7-nitro-benzoxazinones with enhanced receptor affinity?

Answer:

  • Pocket analysis : Identify key residues (e.g., Ser159 in COX-2) for hydrogen bonding with the nitro group .
  • Scoring functions : Use AutoDock Vina or Glide to rank ligand poses based on binding energy (ΔG < −8 kcal/mol preferred) .
  • Dynamic simulations : Run 100 ns MD simulations to assess stability of docked complexes (RMSD < 2.0 Å acceptable) .

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